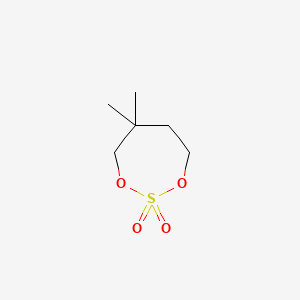
5,5-Dimethyl-1,3,2-dioxathiepane 2,2-dioxide
Description
5,5-Dimethyl-1,3,2-dioxathiepane 2,2-dioxide is a chemical compound with the molecular formula C6H12O4S and a molecular weight of 180.22 g/mol . This compound belongs to the class of organic compounds known as dioxathiepanes, which are characterized by a seven-membered ring containing both oxygen and sulfur atoms. It is used in various scientific research applications due to its unique chemical properties.
Properties
Molecular Formula |
C6H12O4S |
|---|---|
Molecular Weight |
180.22 g/mol |
IUPAC Name |
5,5-dimethyl-1,3,2-dioxathiepane 2,2-dioxide |
InChI |
InChI=1S/C6H12O4S/c1-6(2)3-4-9-11(7,8)10-5-6/h3-5H2,1-2H3 |
InChI Key |
KALRYIGYEJNLGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCOS(=O)(=O)OC1)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5,5-Dimethyl-1,3,2-dioxathiepane 2,2-dioxide involves several steps. One common method includes the reaction of dimethyl sulfoxide (DMSO) with an appropriate diol under acidic conditions to form the dioxathiepane ring . The reaction conditions typically involve the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the ring closure.
Industrial production methods for this compound may involve continuous flow microreaction technology, which offers advantages in terms of efficient dispersion and mixing of fluids at the micrometer scale . This method allows for better control over reaction conditions, leading to higher yields and improved safety.
Chemical Reactions Analysis
5,5-Dimethyl-1,3,2-dioxathiepane 2,2-dioxide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride .
In oxidation reactions, the compound can form sulfoxides or sulfones, depending on the reaction conditions. In reduction reactions, the sulfur atom in the ring can be reduced to form thiols or sulfides. Substitution reactions often involve the replacement of one of the oxygen atoms in the ring with another functional group, such as a halogen or an alkyl group .
Scientific Research Applications
5,5-Dimethyl-1,3,2-dioxathiepane 2,2-dioxide has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other organic compounds . In biology, it has been studied for its potential use as a building block for biologically active molecules .
In the field of medicine, this compound has been investigated for its potential therapeutic properties, including its ability to act as an antioxidant or anti-inflammatory agent . In industry, it is used in the production of specialty chemicals and materials, such as polymers and resins .
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-1,3,2-dioxathiepane 2,2-dioxide involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems to form covalent bonds . This reactivity allows it to modify proteins, nucleic acids, and other biomolecules, potentially altering their function and activity.
The specific molecular targets and pathways involved in the compound’s effects depend on the context in which it is used. For example, in antioxidant applications, it may interact with reactive oxygen species to neutralize them and prevent oxidative damage .
Comparison with Similar Compounds
Similar Compounds
- 1,3,2-Dioxathiolane 2,2-dioxide
- 1,3,2-Dioxathiepane 2-oxide
- 1,2-Ethylene sulfate
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


